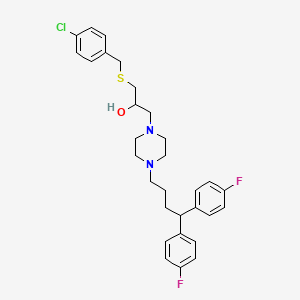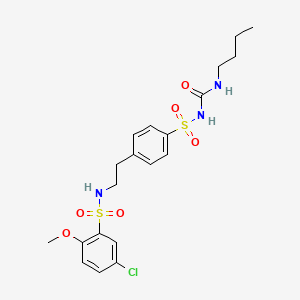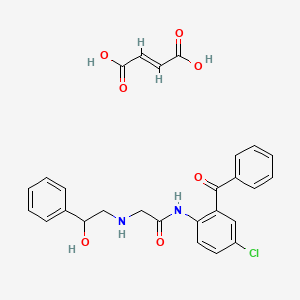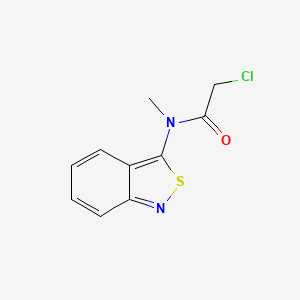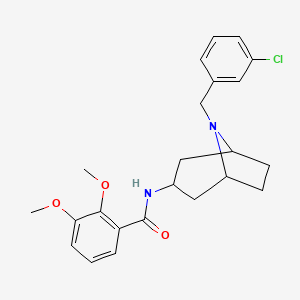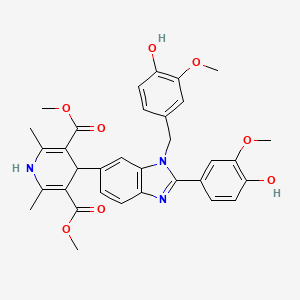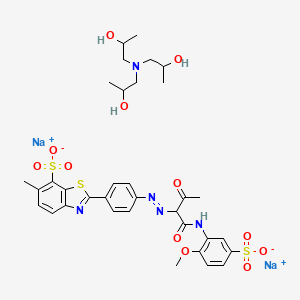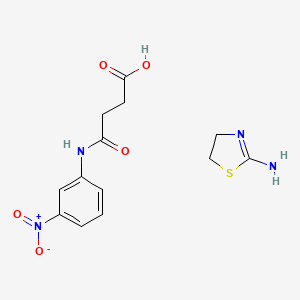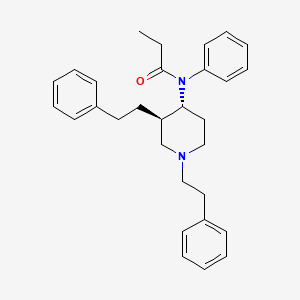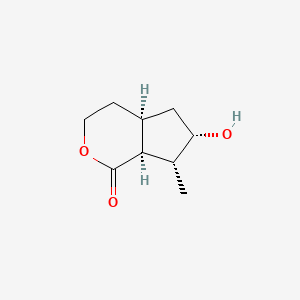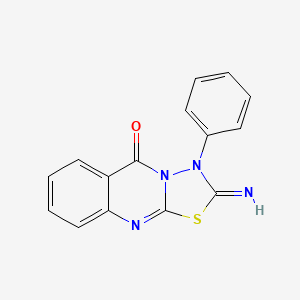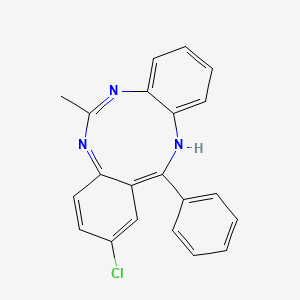
2-Chloro-6-methyl-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6-methyl-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine is a heterocyclic compound that belongs to the class of dibenzo triazonines This compound is characterized by its unique structure, which includes a triazonine ring fused with two benzene rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-methyl-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine typically involves the reaction of 5-chloro-2-aminobenzophenone with o-phenylenediamine in the presence of sodium acetate and acetic acid . The intermediate product is then treated with chloroacetic acid and polyphosphoric acid (PPA) to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
2-Chloro-6-methyl-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazonine ring.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups.
科学的研究の応用
2-Chloro-6-methyl-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 2-Chloro-6-methyl-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to bind to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest potential interactions with cellular signaling pathways.
類似化合物との比較
Similar Compounds
2-Chloro-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine: Similar structure but lacks the methyl group.
6-Methyl-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine: Similar structure but lacks the chlorine atom.
Uniqueness
2-Chloro-6-methyl-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine is unique due to the presence of both chlorine and methyl groups, which enhance its chemical reactivity and potential applications. The combination of these functional groups provides distinct properties that are not observed in similar compounds.
特性
CAS番号 |
103686-90-4 |
|---|---|
分子式 |
C21H16ClN3 |
分子量 |
345.8 g/mol |
IUPAC名 |
2-chloro-6-methyl-13-phenyl-12H-benzo[d][1,3,7]benzotriazonine |
InChI |
InChI=1S/C21H16ClN3/c1-14-23-18-12-11-16(22)13-17(18)21(15-7-3-2-4-8-15)25-20-10-6-5-9-19(20)24-14/h2-13,25H,1H3 |
InChIキー |
XRZFAFKTQXMKCB-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC=CC=C2NC(=C3C=C(C=CC3=N1)Cl)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


